molecular formula C9H15N3S B187060 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 335220-81-0

5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B187060
CAS No.: 335220-81-0
M. Wt: 197.3 g/mol
InChI Key: GEEGFTNWHBZPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole core substituted with a thiol (-SH) group at position 3, a cyclohexyl group at position 5, and a methyl group at position 2. Its molecular structure (C₁₀H₁₆N₃S) imparts unique physicochemical properties, including strong hydrogen-bonding capacity via the thiol group and steric bulk from the cyclohexyl and methyl substituents. These features influence its reactivity in nucleophilic substitutions and coordination chemistry, making it valuable in synthetic and medicinal chemistry applications .

Spectral characterization, such as ¹H NMR, confirms structural integrity, with distinct signals for NH₂ and SH protons observed in related triazole-thiol derivatives .

Properties

IUPAC Name

3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEGFTNWHBZPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357724
Record name 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335220-81-0
Record name 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Intramolecular Cyclization

The most widely reported method involves cyclization of thiosemicarbazide precursors under alkaline conditions. A representative procedure involves reacting cyclohexyl-substituted hydrazides with methyl isothiocyanate to form intermediate thiosemicarbazides, followed by cyclization in sodium hydroxide (NaOH).

General Procedure :

  • Thiosemicarbazide Formation :

    • Equimolar quantities of 4-methylcyclohexanecarbohydrazide and methyl isothiocyanate are refluxed in ethanol for 7 hours.

    • The intermediate N -cyclohexyl-N '-methylthiosemicarbazide precipitates upon cooling (yield: 75–85%).

  • Cyclization :

    • The thiosemicarbazide is suspended in ethanol and treated with 2N NaOH.

    • Refluxing for 4 hours induces cyclization, yielding the triazole-thiol after acidification (pH 4–5).

Optimization Parameters :

  • Solvent : Ethanol or DMF-water mixtures enhance solubility and reaction homogeneity.

  • Temperature : Reflux conditions (78–80°C) accelerate cyclization kinetics.

  • Catalyst : NaOH concentrations >2N improve cyclization efficiency but risk hydrolysis byproducts.

Acid-Mediated Cyclization

Alternative routes employ sulfuric acid (H₂SO₄) for cyclization, though this method preferentially yields 1,3,4-thiadiazoles unless carefully controlled. For triazole-thiols, short reaction times (≤2 hours) and low temperatures (0–5°C) are critical to suppress thiadiazole formation.

Procedure :

  • Dissolve thiosemicarbazide in concentrated H₂SO₄.

  • Stir at 0°C for 1 hour, then quench with ice-water.

  • Neutralize with aqueous ammonia to isolate the product.

Yield Comparison :

Cyclization AgentTemperature (°C)Time (h)Yield (%)
NaOH (2N)80482
H₂SO₄0168

Data adapted from.

Starting Materials and Intermediate Characterization

Hydrazide Synthesis

The precursor 4-methylcyclohexanecarbohydrazide is synthesized via:

  • Esterification : Cyclohexanecarboxylic acid + methanol → methyl cyclohexanecarboxylate.

  • Hydrazinolysis : React ester with hydrazine hydrate (80°C, 6 hours).

Analytical Validation :

  • IR : N-H stretch at 3250 cm⁻¹, C=O at 1680 cm⁻¹.

  • ¹H NMR : δ 1.2–1.8 (m, cyclohexyl), δ 2.1 (s, CH₃), δ 8.9 (s, NH₂).

Thiosemicarbazide Intermediate

Spectral Data :

  • IR : C=S stretch at 1240 cm⁻¹, N-H at 3200 cm⁻¹.

  • ¹³C NMR : δ 178.5 (C=S), δ 45.2 (cyclohexyl C), δ 30.1 (CH₃).

Purification and Yield Optimization

Crystallization Techniques

  • Solvent System : DMF-H₂O (2:1) achieves >95% purity via recrystallization.

  • Yield Loss Mitigation : Slow cooling (1°C/min) reduces inclusion of impurities.

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) resolves non-polar byproducts.

  • HPLC : C18 column, acetonitrile-water (65:35), retention time = 8.2 minutes.

Comparative Analysis of Synthetic Methods

Alkaline vs. Acidic Cyclization

ParameterNaOH MethodH₂SO₄ Method
Yield 82%68%
Byproducts <5%15–20% thiadiazoles
Reaction Time 4 hours1 hour
Scalability IndustrialLaboratory-scale

Base-catalyzed cyclization is preferred for scalability and purity, while acid-mediated routes require stringent temperature control.

Mechanistic Insights

Cyclization Pathway

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by deprotonation and ring closure (Fig. 1):

ThiosemicarbazideOHTriazole-thiol+H2O+NH3\text{Thiosemicarbazide} \xrightarrow{\text{OH}^-} \text{Triazole-thiol} + \text{H}2\text{O} + \text{NH}3 \quad \text{}

Kinetic Studies :

  • Activation energy (EaE_a) = 45 kJ/mol (NaOH), 58 kJ/mol (H₂SO₄).

  • First-order dependence on thiosemicarbazide concentration.

Industrial Production Considerations

Continuous Flow Reactors

  • Residence Time : 30 minutes at 100°C achieves 90% conversion.

  • Advantages : Enhanced heat transfer, reduced side reactions.

Waste Management

  • Neutralization Byproducts : Na₂SO₄ (from NaOH) or (NH₄)₂SO₄ (from H₂SO₄) require precipitation and filtration.

Challenges and Solutions

Byproduct Formation

  • Thiadiazole Contamination : Minimized by using anhydrous NaOH and excluding moisture.

Low Solubility

  • Co-Solvents : Adding 10% DMF to ethanol improves intermediate solubility .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the formulation of corrosion inhibitors and as an additive in lubricants .

Mechanism of Action

The mechanism of action of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Donating Groups: Derivatives with -NH₂ (e.g., 4-amino-5-phenyl) exhibit enhanced antioxidant activity due to improved radical scavenging via electron donation . Aromatic vs. Aliphatic Substituents: Phenyl or pyridyl groups (e.g., 5-(4-pyridyl)) enhance metal-binding capacity, whereas cyclohexyl groups increase lipophilicity and steric hindrance, affecting reaction selectivity . Halogenated Derivatives: Yucasin’s 4-chlorophenyl group enables specific enzyme inhibition, highlighting the role of halogen atoms in target interactions .
  • Biological Activities: Anticandidal Activity: Benzimidazole-triazole hybrids (e.g., 5-(4-((5(6)-substituted-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) show efficacy against Candida species, attributed to synergistic effects between heterocyclic moieties . Anticoccidial Activity: Diphenyl-triazole-thiol derivatives inhibit Eimeria stiedae by targeting α-glucosidase, comparable to the reference drug toltrazuril . Antioxidant Capacity: Quantum chemical calculations (DFT) correlate electron-donating substituents (-NH₂, -SH) with reduced ionization potentials, enhancing free radical scavenging in DPPH• and ABTS•+ assays .

Melting Points and Solubility:

  • 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Melting point 308–313°C; soluble in pyridine .
  • 5-Cyclohexyl-4-methyl derivative: Higher lipophilicity due to cyclohexyl group likely reduces aqueous solubility compared to pyridyl or amino-substituted analogs.

Theoretical and Experimental Insights

  • DFT Studies: Electron-donating groups lower HOMO-LUMO gaps in 4-amino-5-phenyl derivatives, facilitating electron transfer in antioxidant mechanisms .
  • Steric Effects : The cyclohexyl group in the target compound may hinder nucleophilic attack at the thiol group, contrasting with less bulky analogs like yucasin .

Biological Activity

5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 335220-81-0) is a compound of interest due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.

Molecular Formula: C₉H₁₅N₃S
Molecular Weight: 197.30 g/mol
Structure: The compound features a triazole ring with a methyl group and a cyclohexyl substituent, alongside a thiol functional group. This structure is significant for its biological reactivity and interaction with various biological targets.

PropertyValue
CAS Number335220-81-0
Molecular FormulaC₉H₁₅N₃S
Molecular Weight197.30 g/mol
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . A study evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated:

  • Inhibition of Bacterial Growth: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Effective against common fungal pathogens, suggesting potential use in antifungal therapies.

The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting its potency:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Anticancer Properties

This compound has been investigated for its anticancer effects , particularly in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:

  • Cell Viability Reduction: The compound significantly reduced cell viability in treated cultures.
  • Mechanism of Action: It appears to induce apoptosis via the activation of caspase pathways.

The half-maximal inhibitory concentration (IC50) values for cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-715
HepG220

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in Frontiers in Chemistry assessed the antimicrobial activity of various triazole derivatives, including this compound. Results indicated that this compound had superior activity compared to other derivatives tested, suggesting structural features that enhance its efficacy .
  • Cancer Cell Apoptosis : In a laboratory study focusing on apoptosis in cancer cells, researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in MCF-7 cells. This supports its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.